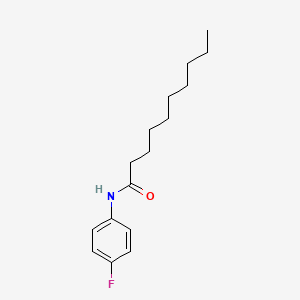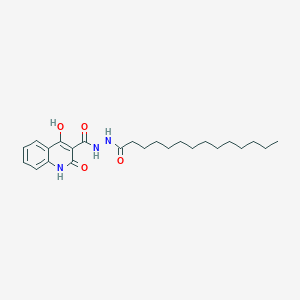
4-Methylbenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3S. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzaldehyde thiosemicarbazone is synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide. The reaction typically occurs in an anhydrous methanol solution with a catalytic amount of p-toluene sulfonic acid. The mixture is refluxed for a specific period, usually around 15 minutes, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methylbenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown promising anticancer properties by inducing apoptosis in cancer cells. It is also being studied for its potential use in treating other diseases such as tuberculosis and malaria.
Industry: It is used in the development of sensors and other analytical tools due to its ability to form complexes with various metals
Mechanism of Action
The mechanism of action of 4-methylbenzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or induction of apoptosis in cancer cells. The compound’s thiosemicarbazone moiety is crucial for its biological activity, as it can coordinate with metals like palladium and platinum, affecting critical molecular targets in tumors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzaldehyde thiosemicarbazone
- 4-Methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxybenzaldehyde thiosemicarbazone
- 4-Chlorobenzaldehyde thiosemicarbazone
Uniqueness
4-Methylbenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and biological activity. Compared to other thiosemicarbazone derivatives, it has shown higher cytotoxicity against certain cancer cell lines, making it a more potent candidate for anticancer drug development .
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
InChI Key |
IUQXMWKEVKAVQT-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11988349.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11988352.png)
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11988356.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
![4-bromo-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11988376.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)

![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
